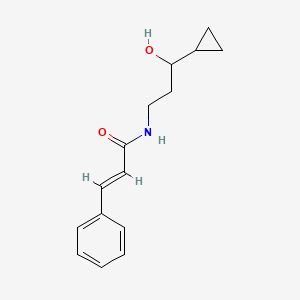

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide and its derivatives has been reported in scientific literature . For instance, a series of N-palmitoylethanolamide derivatives were synthesized and screened for their anticonvulsant and antidepressant activities . Among the compounds, N-(3-hydroxypropyl)cinnamamide (3a) was found to be the most promising compound . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, and 13C-NMR .Wissenschaftliche Forschungsanwendungen

Solubility Enhancement and Drug Delivery

Research into the solubility enhancement of poorly water-soluble drugs often explores complexation with cyclodextrins. For instance, a study on the improvement of solubility and dissolution rate of Cinnarizine (CIN) by forming binary and ternary systems with Hydroxypropyl-β-Cyclodextrin (HPβCD) and Hydroxy Acids (HA) highlights the utility of such approaches. The study demonstrated that ternary systems significantly enhanced the solubility and dissolution profiles of CIN, suggesting a potential application area for similar compounds like N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide in improving drug solubility and delivery (Patel & Hirlekar, 2018).

Polymer-based Drug Delivery Systems

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been extensively studied for their potential as carriers of biologically active compounds, including anticancer drugs. These copolymers have been evaluated for their synthesis, biological properties, and potential in treating cancer and musculoskeletal diseases. The research emphasizes the development of macromolecular therapeutics and the use of HPMA copolymers in creating new biomaterials, indicating a pathway for the application of this compound in similar biomedical applications (Kopeček & Kopečková, 2010).

Synthesis and Characterization of Functional Monomers

The synthesis and characterization of photo-responsive monomers, such as N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), offer insights into creating novel photo-responsive polymers. This research demonstrates the potential of cinnamamide derivatives in the development of materials with unique properties, like reversible [2+2] cycloaddition under ultraviolet irradiation, hinting at the application possibilities for this compound in material science and photopharmacology (Jin, Sun, & Wu, 2011).

Anticonvulsant and Antidepressant Activities

The anticonvulsant and antidepressant activities of N-palmitoylethanolamide derivatives, including a compound with a structure similar to this compound, have been evaluated in mice. This study found that certain derivatives significantly reduced immobility duration in behavioral tests, suggesting potential therapeutic applications for this compound in treating nervous system disorders (Guan et al., 2011).

Anticancer Potential

The anticancer potential of cinnamic acid derivatives, which include compounds structurally related to this compound, has been reviewed. These derivatives have been studied for their synthesis, biological evaluation, and potential as traditional and synthetic antitumor agents. This body of research underscores the possible applications of this compound in oncology, leveraging its potential for diverse pharmacological activities (De, Baltas, & Bedos-Belval, 2011).

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with key proteins in pathogenic fungi and bacteria .

Mode of Action

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide appears to exhibit antimicrobial activity. The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

Given its interaction with ergosterol, it is likely that the compound affects pathways related to cell wall synthesis and maintenance in fungi .

Result of Action

This compound exhibits antimicrobial activity against pathogenic fungi and bacteria . The compound’s interaction with the cell wall and membrane leads to cell death .

Eigenschaften

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSPSDOYHOADRR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)